molecular formula C17H18INO2 B4745468 N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

Cat. No.: B4745468
M. Wt: 395.23 g/mol
InChI Key: KZMNDWJNKCQILQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide is an organic compound with the molecular formula C17H18INO2 It is characterized by the presence of an iodinated benzamide group and an ethylphenoxyethyl moiety

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-13-6-8-16(9-7-13)21-11-10-19-17(20)14-4-3-5-15(18)12-14/h3-9,12H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMNDWJNKCQILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodobenzoic acid and 4-ethylphenol.

    Formation of 4-ethylphenoxyethyl Intermediate: 4-ethylphenol is reacted with ethylene oxide in the presence of a base to form 2-(4-ethylphenoxy)ethanol.

    Amidation Reaction: The intermediate 2-(4-ethylphenoxy)ethanol is then reacted with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzamide group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, utilizing the iodinated benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide group.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodinated benzene ring with other aromatic systems.

Scientific Research Applications

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets. The iodinated benzamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylphenoxyethyl moiety can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethylphenoxy)ethyl]-3-bromobenzamide
  • N-[2-(4-ethylphenoxy)ethyl]-3-chlorobenzamide
  • N-[2-(4-ethylphenoxy)ethyl]-3-fluorobenzamide

Uniqueness

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The iodine atom also imparts distinct physical and chemical properties, such as higher molecular weight and different electronic effects, making this compound particularly valuable in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 2
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N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

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